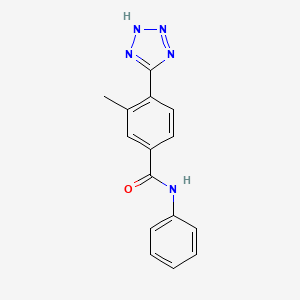

3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide

Description

Properties

CAS No. |

651769-91-4 |

|---|---|

Molecular Formula |

C15H13N5O |

Molecular Weight |

279.30 g/mol |

IUPAC Name |

3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C15H13N5O/c1-10-9-11(7-8-13(10)14-17-19-20-18-14)15(21)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |

InChI Key |

FOYNECCTSNXZPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)C3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Key Steps

- Starting Material : 3-Methyl-4-aminobenzamide is synthesized by reacting 3-methyl-4-aminophenyl with benzoyl chloride in the presence of a base (e.g., triethylamine).

- Tetrazole Formation :

- React 3-methyl-4-aminobenzamide with sodium azide (NaN₃) and triethyl orthoformate in glacial acetic acid or formic acid.

- Heat the mixture at 80°C for 5–6 hours.

- Quench with ice, filter, and wash the precipitate with water.

Mechanism

Triethyl orthoformate acts as a carbonyl group source, facilitating the formation of an imidate intermediate. Sodium azide then undergoes a [3+2] cycloaddition with the nitrile or imidate, yielding the tetrazole ring.

Advantages

Limitations

- Regioselectivity : Requires careful control to ensure the tetrazole forms at the 4-position of the benzamide.

Method 2: Bismuth-Catalyzed Synthesis of 5-Aminotetrazoles

This method employs bismuth nitrate (Bi(NO₃)₃·5H₂O) as a thiophilic Lewis acid to promote the reaction of thioureas with sodium azide.

Key Steps

- Thiourea Intermediate : React 3-methyl-4-aminophenyl with phenyl isothiocyanate to form a thiourea.

- Desulfurization :

- Treat the thiourea with sodium azide (NaN₃) and Bi(NO₃)₃·5H₂O in acetonitrile under microwave irradiation (125°C, 20 minutes).

- Filter the reaction mixture and isolate the product.

Mechanism

Bismuth nitrate activates the thiourea substrate, enabling nucleophilic attack by azide. The mechanism proceeds through a stepwise desulfurization and cycloaddition pathway.

Advantages

Limitations

- Catalyst Dependency : Bismuth nitrate is essential for reactivity, limiting substrate scope.

Method 3: Benzoyl Chloride Coupling Followed by Tetrazole Installation

This multi-step approach involves first synthesizing the benzamide core and then introducing the tetrazole group.

Key Steps

- Benzamide Synthesis :

- React 3-methyl-4-aminophenyl with benzoyl chloride in tetrahydrofuran (THF) at 0–5°C.

- Isolate the product via filtration and recrystallization.

- Tetrazole Formation :

Mechanism

The nitrile or nitro group at the 4-position undergoes nucleophilic substitution or cycloaddition with azide to form the tetrazole ring.

Advantages

- Versatility : Compatible with diverse substituents on the benzamide core.

Limitations

Method 4: Photoredox-Catalyzed Cross-Coupling

This modern approach uses visible light to facilitate C–N bond formation between benzamide and tetrazole precursors.

Key Steps

Mechanism

Light excitation generates a reducing species that activates the nitrile or imidate, enabling azide attack and tetrazole formation.

Advantages

- Mild Conditions : Operates at room temperature, reducing thermal decomposition risks.

Limitations

- Catalyst Cost : Photoredox catalysts (e.g., Ir complexes) are expensive.

Comparative Analysis of Methods

Critical Factors in Synthesis

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole N-oxides, while reduction can produce amines .

Scientific Research Applications

G Protein-Coupled Receptor Modulation

One of the prominent applications of 3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is its role as a modulator of G protein-coupled receptors (GPCRs), specifically GPR35. Research indicates that derivatives of this compound have been synthesized to enhance agonistic activity towards GPR35, which is implicated in pain management and inflammatory responses. In vitro studies demonstrated that these compounds can induce dose-dependent responses in cell lines expressing GPR35, suggesting their potential utility in treating pain and metabolic disorders .

Antiallergic and Antianaphylactic Properties

The compound has also been investigated for its antiallergic properties. Studies have reported the synthesis of related tetrazole derivatives that exhibit antiallergic activity, which could be beneficial in developing treatments for allergic reactions and asthma . The structural characteristics of this compound may contribute to its efficacy in modulating immune responses.

Synthetic Routes

Various synthetic methodologies have been employed to produce this compound and its derivatives. A notable approach involves multicomponent reactions that yield tetrazole-containing compounds with high efficiency and specificity. The use of environmentally friendly solvents and catalysts has been emphasized to promote sustainable chemistry practices .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been pivotal in optimizing the pharmacological properties of tetrazole derivatives. Modifications at specific positions on the benzamide structure have led to enhanced potency against targeted receptors, providing insights into how structural changes influence biological activity .

Case Study: GPR35 Agonists

A series of compounds derived from this compound were evaluated for their agonistic effects on GPR35 using dynamic mass redistribution assays. The results indicated that certain substitutions significantly increased receptor activation, highlighting the compound's potential as a lead candidate for further development in pain management therapies .

In Silico Studies on Drug Interactions

Recent computational studies have explored the binding affinities of this compound derivatives with various biological targets, including viral proteases. These studies aim to identify potential antiviral agents by assessing how these compounds interact with key proteins involved in viral replication processes .

Data Tables

| Application | Description |

|---|---|

| GPR35 Modulation | Agonistic activity leading to potential pain management therapies |

| Antiallergic Properties | Synthesis of derivatives showing efficacy against allergic reactions |

| Synthetic Methodologies | Multicomponent reactions utilizing green chemistry principles |

| Structure-Activity Relationships | Optimization through systematic modifications enhancing receptor interactions |

Mechanism of Action

The mechanism of action of 3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

- Tetrazole vs. Thiadiazole/Isoxazole : The tetrazole in the target compound provides stronger hydrogen-bonding capacity and metal-coordination ability compared to thiadiazole or isoxazole derivatives, which may favor applications in catalysis or receptor targeting .

- Substituent Effects : The 3-methyl and N-phenyl groups in the target compound increase steric bulk and hydrophobicity relative to analogues like 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide or N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This could enhance membrane permeability but reduce solubility.

- For example, tetrazole-containing compounds like SCH 900822 act as glucagon receptor antagonists , whereas simpler benzamides (e.g., amisulpride) are neuroleptics .

Biological Activity

3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a G protein-coupled receptor (GPCR) agonist. This article provides a detailed overview of its biological activity, including synthesis pathways, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Pathways

The synthesis of this compound typically involves a multi-step process that incorporates the tetrazole moiety, which is known for enhancing biological activity. Notably, the introduction of the tetrazole group has been shown to significantly increase the potency of related compounds targeting GPR35, a receptor implicated in pain and metabolic disorders .

GPR35 Agonism

Research indicates that derivatives of this compound exhibit strong agonistic activity towards GPR35. The dynamic mass redistribution (DMR) assay demonstrated that these compounds can induce a dose-dependent response in HT-29 cells, which endogenously express GPR35. The potency of these compounds to trigger DMR was comparable to their ability to desensitize responses to other known agonists like zaprinast .

Table 1: Potency of Selected Compounds Against GPR35

| Compound | EC50 (µM) |

|---|---|

| This compound | 0.059 |

| Reference Agonist (Zaprinast) | 0.080 |

| Other Derivatives | Varies |

Antimicrobial Activity

Tetrazole derivatives, including this compound, have also demonstrated antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo... | 100 | Bacillus subtilis |

| Other Related Compounds | Varies | Pseudomonas aeruginosa |

Case Study 1: Pain Management

A study explored the efficacy of various GPR35 agonists, including derivatives of the tetrazole-benzamide scaffold, in modulating pain responses in animal models. The results indicated significant analgesic effects correlated with receptor activation, suggesting potential therapeutic applications in pain management .

Case Study 2: Anticancer Potential

Another investigation assessed the impact of tetrazole derivatives on centrosome amplification in cancer cells. The results revealed that treatment with these compounds led to increased multipolar mitotic spindles in centrosome-amplified cancer cells, indicating a potential mechanism for inducing cancer cell death through aberrant cell division .

Q & A

Q. What are the standard synthetic routes for 3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, such as:

- Step 1 : Formation of the benzamide backbone via condensation of 4-methyl-3-nitrobenzoic acid derivatives with aniline under acidic conditions .

- Step 2 : Introduction of the tetrazole ring via click chemistry or cycloaddition reactions using sodium azide and nitriles, followed by purification via column chromatography or recrystallization .

Key Optimization : Monitor reaction progress using TLC or HPLC. Purity (>95%) is achieved via solvent selection (e.g., ethanol for recrystallization) and removal of unreacted intermediates using activated charcoal .

Q. How can the structure of this compound be confirmed experimentally?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Peaks for the tetrazole ring (δ ~8.5 ppm for ¹H; δ ~150 ppm for ¹³C) and benzamide carbonyl (δ ~168 ppm for ¹³C) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and tetrazole N-H (~3400 cm⁻¹) .

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 62.3%, H: 4.5%, N: 24.1%) .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s interaction with bacterial enzymes?

The tetrazole moiety is hypothesized to inhibit bacterial proliferation by targeting enzymes like acps-pptase, which are critical for lipid biosynthesis. Computational docking studies suggest:

- Binding Affinity : The tetrazole group forms hydrogen bonds with active-site residues (e.g., Lys234, Asp112), while the benzamide backbone enhances hydrophobic interactions .

- Validation : Use enzyme inhibition assays (e.g., IC₅₀ determination via spectrophotometric monitoring of substrate conversion) .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Experimental Design : Perform accelerated stability studies (e.g., 40°C/75% RH) across pH 1–13.

- Analytical Techniques :

Q. What structural modifications enhance its bioactivity while retaining selectivity?

- Tetrazole Modifications : Substituents like methyl or halogens at the tetrazole 1-position improve metabolic stability (e.g., t½ increased from 2.1 to 4.7 hours in rat liver microsomes) .

- Benzamide Substitutions : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance target binding but may increase cytotoxicity. Balance via logP optimization (target: 2.5–3.5) .

Methodological Guidance

Q. How to design a study investigating its pharmacokinetic-pharmacodynamic (PK-PD) relationship?

- In Vivo Models : Administer the compound to rodents (oral/i.v.) and collect plasma/tissue samples at timed intervals.

- Analytical Workflow :

- LC-MS/MS Quantification : Detect parent compound and metabolites (LLOQ: 1 ng/mL).

- PD Endpoints : Correlate plasma concentrations with bacterial load reduction in infection models .

Q. What computational tools predict its off-target effects in eukaryotic cells?

- Molecular Dynamics Simulations : Assess interactions with human kinases (e.g., EGFR, VEGFR) using AutoDock Vina.

- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.